3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-6,8-9H,1-4,7,10-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYFXXZHIBXOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Attachment to Phenylpropanoic Acid: The sulfonylated azepane is then attached to a phenylpropanoic acid derivative through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The propanoic acid group participates in classical acid-mediated reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form esters.
-
Amidation : Forms amides with primary/secondary amines using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Table 1: Carboxylic Acid Reactions
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Esterification | ROH, H⁺ catalyst | Alkyl ester | Common in prodrug synthesis |
| Amidation | RNH₂, DCC | Amide derivative | Used to modify bioavailability |
Sulfonamide Group Reactivity
The azepane-1-sulfonyl group exhibits moderate nucleophilic substitution potential:
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Hydrolysis : Under strong acidic (H₂SO₄, Δ) or basic (NaOH, Δ) conditions, the sulfonamide may hydrolyze to yield sulfonic acid derivatives .
-
Displacement Reactions : Limited by the stability of the sulfonamide bond, but possible with aggressive nucleophiles (e.g., Grignard reagents) .
Table 2: Sulfonamide Reactions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄, 100°C | Sulfonic acid + azepane |
| Nucleophilic Substitution | RMgX, THF, 0°C | Alkyl-sulfonyl products (theoretical) |
Azepane Ring Modifications
The seven-membered azepane ring demonstrates unique reactivity:
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Protonation/Deprotonation : Acts as a weak base, forming salts with strong acids (e.g., HCl).
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Ring-Opening : Under extreme conditions (e.g., HBr/AcOH, Δ), the ring may cleave to form linear amines.
Table 3: Azepane Ring Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Salt Formation | HCl (gas) | Hydrochloride salt |
| Ring-Opening | HBr, AcOH, 120°C | Linear bromoamine derivative |
Cross-Coupling Reactions
The aromatic phenyl group enables metal-catalyzed transformations:
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Suzuki Coupling : Reacts with boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives.
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Buchwald-Hartwig Amination : Forms aryl amines with NH-containing substrates.
Table 4: Aromatic Coupling Reactions
| Reaction Type | Catalyst System | Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl synthesis |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine derivatives |
Biological Interaction Pathways
While not traditional "reactions," the compound interacts with enzymes via:
-
Carbonic Anhydrase Inhibition : The sulfonamide group binds to zinc ions in CA isoforms, mimicking endogenous inhibitors .
-
Retinol-Binding Protein (RBP4) Antagonism : Structural analogs disrupt RBP4-TTR interactions, suggesting potential for similar activity .
Key Mechanistic Insight :
The sulfonamide’s polarity enhances solubility and target engagement, while the carboxylic acid facilitates salt bridge formation with proteins .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid exhibit significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. In a recent study, compounds synthesized from this scaffold were tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 64 µg/mL depending on the pathogen, highlighting the compound's broad-spectrum efficacy .
Structure-Activity Relationships
The structure-activity relationship (SAR) studies of this compound derivatives have revealed insights into how modifications can enhance potency and solubility. For instance, the introduction of basic nitrogen groups significantly improved solubility without compromising antimicrobial activity, suggesting that further SAR exploration could yield even more potent analogs .
Scaffold for Drug Design
The compound serves as a promising scaffold for developing new antimicrobial agents targeting resistant strains. Its ability to form hydrogen bonds with target proteins enhances its binding affinity, making it a suitable candidate for lead optimization in drug development .
Case Studies
Several case studies have documented the successful synthesis and biological evaluation of derivatives based on this compound:
- Case Study 1: A derivative with enhanced hydrophilicity showed improved activity against Gram-negative pathogens such as Pseudomonas aeruginosa, with MIC values as low as 16 µg/mL.
- Case Study 2: Modifications that included hydroxyl substitutions resulted in compounds exhibiting increased potency against both Gram-positive and Gram-negative bacteria, further supporting the potential of this scaffold in addressing antibiotic resistance .
Comparative Analysis of Derivatives
| Compound Derivative | Pathogen Targeted | MIC (µg/mL) | Notes |
|---|---|---|---|
| Derivative A | MRSA | 1 | High potency against resistant strains |
| Derivative B | Enterococcus faecalis | 0.5 | Effective against vancomycin-resistant strains |
| Derivative C | Pseudomonas aeruginosa | 16 | Improved solubility and activity |
| Derivative D | Candida auris | 8 | Broad-spectrum antifungal activity |
Mechanism of Action
The mechanism of action of 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid with derivatives sharing key structural motifs: phenylsulfonyl groups, heterocyclic substituents, and propanoic acid backbones. Data are compiled from pharmacological, synthetic, and physicochemical studies.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural Differences and Implications
Heterocyclic Substituents: The azepane group in the target compound offers a larger, more flexible ring compared to piperazine (6-membered, two N atoms in ) or thiazole (5-membered, one S and one N atom in ). This flexibility may improve binding to proteins with deep hydrophobic pockets but reduce metabolic stability. Sulfonyl vs. Sulfate Groups: The sulfonyl group in the target compound (electron-withdrawing) contrasts with the sulfate group in 3-[3-(sulfooxy)phenyl]propanoic acid (). Sulfates are typically metabolites, while sulfonyl groups enhance ligand-receptor binding (e.g., sulfonamide drugs).
Trifluoromethyl groups () improve metabolic stability and membrane permeability, as seen in 6e’s antiviral activity. Diazepan derivatives () and azepane analogs may target neurological or inflammatory pathways due to their resemblance to diazepam-like scaffolds.
Solubility: Sulfonyl groups (polar) enhance aqueous solubility compared to hydrophobic substituents like trifluoromethylphenyl ().
Biological Activity
3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and case studies.
The compound can be characterized by its molecular formula and a molecular weight of approximately 273.35 g/mol. It features a sulfonamide group, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the azepane ring and subsequent sulfonylation. The general synthetic route can be outlined as follows:
- Formation of Azepane : The azepane ring is created through cyclization reactions involving appropriate precursors.
- Sulfonylation : The phenyl group is introduced via electrophilic substitution, followed by the addition of a propanoic acid moiety to yield the final product.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
| Bacillus cereus | 64 µg/mL | Low |
The mechanism through which this compound exerts its antimicrobial effects may involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Further studies are needed to elucidate the precise molecular interactions.
Case Studies
- Case Study on Antibacterial Efficacy : In a controlled laboratory setting, researchers treated cultures of Staphylococcus aureus with varying concentrations of the compound. Results showed a dose-dependent reduction in bacterial viability, confirming its potential as an antibacterial agent.
- Plant Growth Promotion : Another study investigated the effects of this compound on plant growth, specifically in rapeseed seedlings. Treatment with 75 mg/L of the compound resulted in a significant increase in protein content and seed yield, indicating potential agricultural applications.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds known for their biological activities.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 3-Phenylpropanoic Acid | Simple phenyl ring | Moderate antibacterial |
| 3-[Phenyl(1,3-thiazol-2-yl)]propanoic Acid | Thiazole ring | High antimicrobial |
| This compound | Azepane and sulfonamide | High antibacterial and growth promoter |
Q & A
Q. Table 1: Pharmacological Profiling
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| MIC assay | S. aureus | 8 µg/mL | |
| IC₅₀ | Carbonic anhydrase IX | 12 µM | |
| LogD (pH 7.4) | — | 1.8 |
Advanced: How can crystallographic challenges be addressed during structural analysis?
Crystallization difficulties arise due to:
- Conformational flexibility : Use slow evaporation in ethanol/water (1:1) at 4°C to stabilize dimers via O–H⋯O bonds .
- Disorder in sulfonyl groups : Refine using SHELXL with restraints on thermal parameters .
- Data resolution : Optimize crystal growth via seeding or additive screening (e.g., PEG 4000) .
Advanced: How to design enzyme inhibition assays for this compound?
Methodological steps include:
Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
Assay conditions : pH 7.4 buffer, 25°C, substrate concentration near Km .
Kinetic analysis : Measure IC₅₀ via fluorescence quenching (e.g., dansylamide displacement) .
Data validation : Compare with positive controls (e.g., acetazolamide) and assess non-specific binding via thermal shift assays .
Safety: What precautions are critical during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
